molecular formula C8H7N3O5 B1351774 4-Methyl-3,5-dinitrobenzamide CAS No. 4551-76-2

4-Methyl-3,5-dinitrobenzamide

Cat. No.: B1351774
CAS No.: 4551-76-2
M. Wt: 225.16 g/mol
InChI Key: TXZXZIKHDOCRFD-UHFFFAOYSA-N
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Description

4-Methyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C8H7N3O5. It is a derivative of benzamide, characterized by the presence of a methyl group and two nitro groups attached to the benzene ring. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

4-Methyl-3,5-dinitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, this compound can interact with reductase enzymes, leading to the inhibition of their catalytic functions. This interaction is primarily due to the compound’s nitro groups, which can form strong bonds with the enzyme’s active site residues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt the normal signaling pathways by inhibiting key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . This compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic function. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to downstream effects on cellular processes, including changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the reduction of nitro groups, affecting the overall metabolic balance within the cell. These interactions can have downstream effects on cellular energy production and overall metabolic health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,5-dinitrobenzamide typically involves the nitration of 4-methylbenzamide. The process begins with the nitration of 4-methylbenzoic acid to form 4-methyl-3,5-dinitrobenzoic acid. This intermediate is then converted to this compound through an amide formation reaction. The reaction conditions often involve the use of acetonitrile as a solvent and triethylamine as a base, with methylchloroformate as the reagent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Methyl-3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-Methyl-3,5-dinitrobenzoic acid and ammonia.

Scientific Research Applications

4-Methyl-3,5-dinitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,5-dinitrobenzoic acid
  • 3,5-Dinitrobenzamide
  • 2-Methyl-3,5-dinitrobenzamide

Uniqueness

4-Methyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .

Properties

IUPAC Name

4-methyl-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXZIKHDOCRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391414
Record name 4-Methyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4551-76-2
Record name 4-Methyl-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4551-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-methyl-3,5-dinitrobenzoic acid (3) (1.5 g) in acetonitrile (22.5 g, 30 mL) and triethylamine (0.87 g, 1.2 mL) at −10° C. is slowly added a solution of methylchloroformate (0.723 g, 0.6 m-L) in acetonitrile (2.25 g, 3 mL). The resulting mixture is agitated at −10° C. for about 1 hour, whereupon ammonia gas (excess) is bubbled though the mixture for about 30 minutes. The resultant mixture is allowed to age at about −5 to −10° C. for 12 hours, whereupon the mixture is added to a mixture of ice and water (100 mL). The solid that precipitates is filtered and dried to provide 4-methyl-3,5-dinitrobenzamide (6) (1.36 g, 91% Yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.723 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-methyl-3,5-dinitrobenzoic acid (48.2 kg) (3) and sulfamide (50.1 kg) in pyridine (197 kg) is heated to reflux (about 115-120° C.) for about 1.5 hours. The solution is then cooled to ambient temperature and water is added (178 kg) over about 1 hour. The mixture is then cooled to about ˜5° C. and held at this temperature for about 1 hour. The product slurry is centrifuged and the solids obtained are washed with water (621 L). The product is dried in a vacuum tray dryer at a temperature of about 65° C. and a vacuum of about 10 torr to provide 4-methyl-3,5-dinitrobenzamide (6) (43.8 kg, 91.3% yield).
Quantity
48.2 kg
Type
reactant
Reaction Step One
Quantity
50.1 kg
Type
reactant
Reaction Step One
Quantity
197 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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